

# physical and chemical properties of 6-Nitro-1,2,3,4-tetrahydroquinoline

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## Compound of Interest

Compound Name: 6-Nitro-1,2,3,4-tetrahydroquinoline

Cat. No.: B082555

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An In-Depth Technical Guide to **6-Nitro-1,2,3,4-tetrahydroquinoline**

## Abstract

**6-Nitro-1,2,3,4-tetrahydroquinoline** is a pivotal heterocyclic compound that serves as a versatile intermediate in synthetic organic chemistry and drug discovery. Its structure, featuring a nitro-functionalized aromatic ring fused to a saturated nitrogen-containing heterocycle, provides two key points for chemical modification, making it a valuable building block for more complex molecules. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, reactivity, and applications, with a focus on the practical insights relevant to researchers in the pharmaceutical and chemical sciences. We will delve into the causal factors behind synthetic strategies and handling protocols, grounding the discussion in established scientific principles.

## Chemical Identity and Structure

The unambiguous identification of a chemical entity is the foundation of all subsequent research. **6-Nitro-1,2,3,4-tetrahydroquinoline** is defined by a specific arrangement of atoms and is registered under several international identifiers.

- IUPAC Name: **6-nitro-1,2,3,4-tetrahydroquinoline**<sup>[1]</sup>
- CAS Number: 14026-45-0<sup>[1][2]</sup>

- Molecular Formula: C<sub>9</sub>H<sub>10</sub>N<sub>2</sub>O<sub>2</sub>[1][2][3]
- Canonical SMILES: C1CC2=C(C=CC(=C2)[O-])NC1[1]
- InChIKey: ASVYH MU YLBMSKW-UHFFFAOYSA-N[1]

The molecule's architecture consists of a quinoline core where the pyridine ring has been fully hydrogenated. A nitro group (NO<sub>2</sub>) is substituted at the 6-position of the benzene ring, para to the nitrogen atom of the heterocyclic ring.

Caption: 2D structure of **6-Nitro-1,2,3,4-tetrahydroquinoline**.

## Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing everything from reaction conditions to bioavailability.

Property	Value	Source
Molecular Weight	178.19 g/mol	[1][2]
Melting Point	161-162 °C	[2]
Boiling Point	Data not available	[2][4]
Appearance	Not specified; related compounds are often white to off-white crystalline powders.	[5]
XLogP3	2.4	[1]
Crystal Structure	Crystallographic data available (COD ID: 7157322)	[1]

## Solubility

While specific solubility data is not readily published, the octanol-water partition coefficient (XLogP3) of 2.4 suggests moderate lipophilicity.[1] Therefore, **6-Nitro-1,2,3,4-tetrahydroquinoline** is expected to have limited solubility in water but good solubility in common organic solvents such as dichloromethane, ethyl acetate, and acetone.

## Spectral Data

Spectroscopic analysis is essential for structural confirmation and purity assessment.

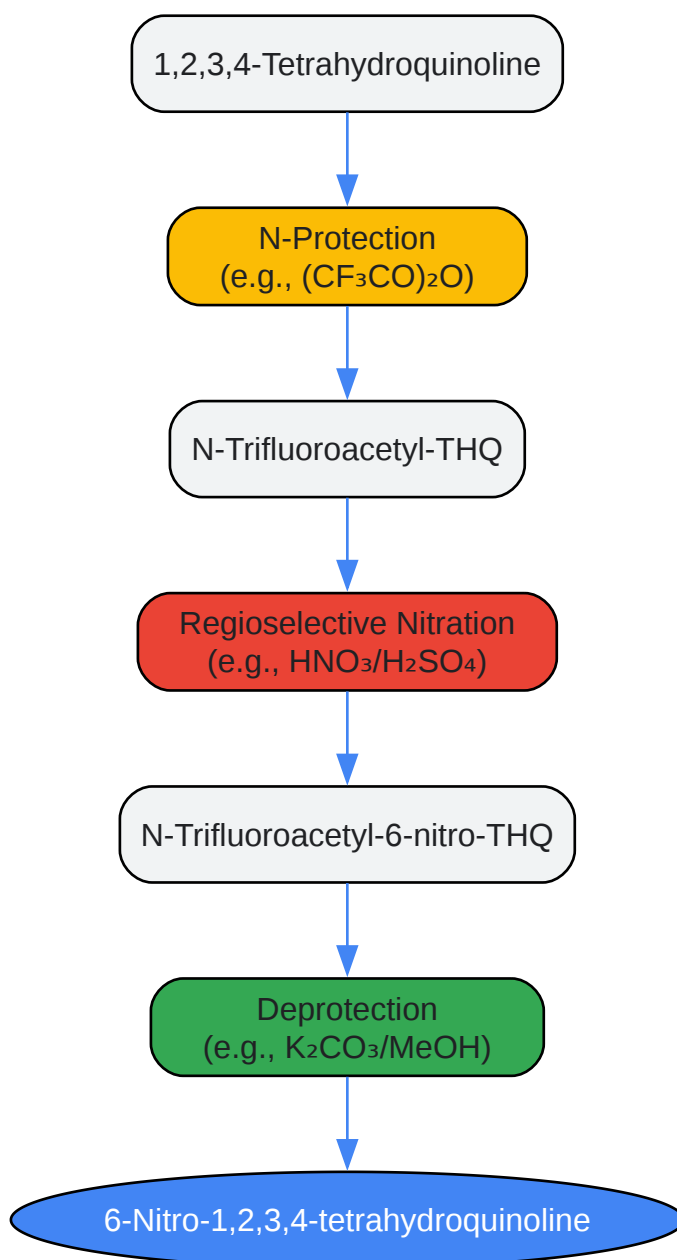
- Nuclear Magnetic Resonance (NMR):  $^1\text{H}$  and  $^{13}\text{C}$  NMR are critical for confirming the structure, particularly for distinguishing between the four possible nitro isomers (5-, 6-, 7-, and 8-nitro).<sup>[6][7]</sup> The substitution pattern on the aromatic ring creates a distinct set of chemical shifts and coupling constants for the aromatic protons.
- Infrared (IR) Spectroscopy: The IR spectrum is characterized by strong absorption bands corresponding to the N-O stretching of the nitro group (typically around  $1500\text{--}1560\text{ cm}^{-1}$  and  $1345\text{--}1385\text{ cm}^{-1}$ ) and the N-H stretching of the secondary amine (around  $3300\text{--}3500\text{ cm}^{-1}$ ).
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition, with the molecular ion peak  $[\text{M}]^+$  or protonated molecule  $[\text{M}+\text{H}]^+$  corresponding to its molecular weight.

## Synthesis and Reactivity

### Synthesis: The Challenge of Regioselectivity

The most direct route to **6-Nitro-1,2,3,4-tetrahydroquinoline** is the electrophilic aromatic substitution (nitration) of 1,2,3,4-tetrahydroquinoline (THQ). However, this reaction presents a significant regioselectivity challenge. The secondary amine in the THQ ring is a powerful activating group that directs electrophiles to the ortho (position 8) and para (position 6) positions. Conversely, under the strongly acidic conditions typically used for nitration, the amine becomes protonated, forming an ammonium ion which is a meta-directing deactivating group.

To achieve selective synthesis of the 6-nitro isomer, a protection-nitration-deprotection strategy is employed.<sup>[6][7]</sup> By protecting the amine with a group like acetyl or trifluoroacetyl, its activating influence is moderated, and protonation is prevented. This allows for controlled nitration, favoring the desired 6-position.



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